2-Bromopyrimidine-4-carboxylic acid

Description

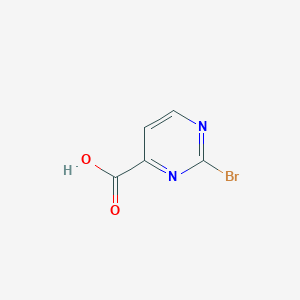

2-Bromopyrimidine-4-carboxylic acid (CAS 1211515-50-2) is a brominated pyrimidine derivative with the molecular formula C₅H₃BrN₂O₂ and a molecular weight of 203.00 g/mol . It is commercially available in purities of 95% and is used as a key intermediate in pharmaceutical synthesis, particularly for targeted covalent inhibitors and heterocyclic drug development . The bromine substituent at the 2-position enhances its reactivity in nucleophilic substitution reactions, making it valuable for functionalizing pyrimidine scaffolds .

Properties

IUPAC Name |

2-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVZKCRMRSEGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285797 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-50-2 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyrimidine-4-carboxylic acid can be synthesized through several methods. One common method involves the bromination of pyrimidine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the second position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the pyrimidine ring undergoes nucleophilic substitution, enabling access to diverse derivatives.

Key Reactions:

-

Amination : Reaction with amines (e.g., NH₃, alkylamines) yields 2-aminopyrimidine-4-carboxylic acid derivatives. For example, coupling with 4-aminophenylboronic acid under Suzuki-Miyaura conditions produces biaryl derivatives .

-

Hydroxylation : Substitution with hydroxide ions generates 2-hydroxypyrimidine-4-carboxylic acid.

Example Conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, H₂O, 100°C, N₂ atmosphere | 100% | |

| Hydrolysis | NaOH (aq.), reflux | 85-90% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming C–C bonds for complex molecule synthesis.

Decarboxylative Functionalization

The carboxylic acid group enables decarboxylative coupling under catalytic conditions.

Key Findings:

-

Heck-Type Coupling : Palladium catalysts promote decarboxylative alkenylation, forming conjugated dienes (e.g., with styrenes) .

-

Directing Group Role : The carboxylic acid enhances regioselectivity by coordinating to Pd .

Reaction Parameters :

| Substrate | Catalyst | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Styrene derivative | Pd(OAc)₂ | DMF | 78% | β,γ |

| Vinyl bromide | PdCl₂ | THF | 65% | α |

Radical Alkoxycarbonylation

The Minisci reaction facilitates radical-based functionalization at the pyrimidine ring.

Esterification and Hydrolysis

Interconversion between carboxylic acid and ester derivatives is critical for prodrug design.

Transformations:

-

Esterification : React with ROH (e.g., MeOH, EtOH) under acid catalysis (H₂SO₄, HCl).

-

Hydrolysis : Base-mediated (NaOH) or acid-catalyzed cleavage of esters .

Comparative Rates :

| Ester Derivative | Hydrolysis Rate (1M NaOH) |

|---|---|

| Methyl ester | 0.85 h⁻¹ |

| Ethyl ester | 0.72 h⁻¹ |

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 202.01 g/mol

- Structural Features : The compound features a bromine atom at the second position and a carboxylic acid group at the fourth position of the pyrimidine ring, enhancing its reactivity in various chemical reactions.

Organic Synthesis

2-Bromopyrimidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound can participate in carbon-carbon bond formation, essential for synthesizing complex organic molecules.

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols, allowing for the creation of various derivatives.

Pharmaceutical Development

The compound has shown significant potential in drug development:

- Anticancer Agents : Derivatives of this compound have demonstrated inhibitory activity against cancer cell lines, particularly in prostate and lung cancers. For instance, a derivative showed promise as an inhibitor of histone demethylase, which is implicated in tumor progression.

- Antiviral and Anti-inflammatory Properties : Research indicates that modifications to this compound can lead to new drugs targeting viral infections and inflammation.

The biological implications of this compound are noteworthy:

- Enzyme Inhibition : It acts as a precursor for enzyme inhibitors that can modulate various biochemical pathways.

- Receptor Modulation : Its derivatives may interact with specific receptors, influencing cellular responses and signaling pathways.

Anticancer Activity

A study evaluated a derivative of this compound in mouse xenograft models, demonstrating significant tumor growth inhibition. This suggests its potential as a therapeutic agent for head and neck cancers.

Antiparasitic Properties

Research has explored its derivatives for antiparasitic activity, particularly against malaria parasites. Some derivatives showed efficacy by targeting specific ATPase activities crucial for parasite survival.

Mechanism of Action

The mechanism of action of 2-bromopyrimidine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Amino-substituted analogs (e.g., 2-amino-5-bromopyrimidine-4-carboxylic acid) exhibit improved aqueous solubility due to hydrogen-bonding capacity, whereas methylsulfonyl derivatives (e.g., 30321-94-9) are more lipophilic .

- Stability : Methylthio groups (e.g., 50593-92-5) enhance thermal stability compared to bromine, making them suitable for high-temperature reactions .

Key Research Findings

Synthetic Pathways : this compound is synthesized via halogenation of pyrimidine-4-carboxylic acid, whereas analogs like 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid require sequential substitution and oxidation steps .

Biological Activity : Methylsulfonyl derivatives (30321-94-9) demonstrated 10-fold higher inhibitory activity against mGluR2 receptors compared to bromo analogs in PET imaging studies .

Biological Activity

2-Bromopyrimidine-4-carboxylic acid is an organic compound with the molecular formula CHBrNO. It features a bromine atom at the second position and a carboxylic acid group at the fourth position of the pyrimidine ring. This compound is recognized for its utility in the synthesis of more complex organic molecules, particularly in pharmaceutical research and development.

The biological activity of this compound is primarily derived from its role as a precursor in the synthesis of biologically active compounds. It is involved in various biochemical pathways, particularly as a building block for enzyme inhibitors and receptor modulators. The compound can participate in several types of chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex molecules.

- Reduction Reactions : The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted that a novel pyrimidine-4-carboxylic acid derivative demonstrated inhibitory activity against histone demethylase, showing promise for treating various tumor diseases, including prostate and lung cancers .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives have been evaluated in several studies:

- Inhibition of Cancer Cell Growth : Compounds derived from this structure have been shown to inhibit the growth and metastasis of cancer cells, particularly in lung cancer models .

- Selectivity and Potency : Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring enhance potency and selectivity against specific cancer types .

Case Studies

- Inhibition of Tumor Growth : A derivative was tested in mouse xenograft models, demonstrating significant tumor growth inhibition, suggesting its potential as a therapeutic agent for head and neck cancers .

- Antiparasitic Activity : The compound has also been explored for its antiparasitic properties, with some derivatives showing efficacy against malaria parasites by targeting specific ATPase activities .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Precursor for anticancer agents |

| 5-Bromopyrimidine-2-carboxylic acid | Different bromine and carboxylic acid positioning | Similar anticancer activity |

| 2-Bromopyridine-4-carboxylic acid | Pyridine ring instead of pyrimidine | Different reactivity profile |

Q & A

Q. What are the recommended safety protocols for handling 2-Bromopyrimidine-4-carboxylic acid in laboratory settings?

- Methodological Answer: Handling requires adherence to strict safety measures:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct work in a fume hood to avoid inhalation or exposure to aerosols.

- Avoid contact with skin, eyes, or clothing; wash thoroughly after handling.

- Store in a cool, dry, and well-ventilated area, away from incompatible substances.

- Review the Safety Data Sheet (SDS) for hazard-specific guidance, as the compound is classified for research use only and not validated for medical applications .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: Synthesis typically involves bromination of pyrimidine precursors or functionalization of existing pyrimidine-carboxylic acid derivatives. For example:

- Bromination: Direct bromination of pyrimidine-4-carboxylic acid using brominating agents (e.g., PBr₃ or NBS) under controlled conditions.

- Coupling Reactions: Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 2-position, leveraging the bromine as a leaving group .

- Stepwise Functionalization: Starting from 2-aminopyrimidine-4-carboxylic acid, diazotization followed by bromine substitution (Sandmeyer reaction) may be used .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm bromine substitution and carboxylic acid proton environment.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>95% by area normalization).

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (C₅H₃BrN₂O₂, ~202.99 g/mol).

- Elemental Analysis: Quantify Br and C/H/N ratios to validate stoichiometry .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The bromine atom at the 2-position acts as an electrophilic site, enabling:

- Palladium-Catalyzed Coupling: Suzuki, Heck, or Buchwald-Hartwig reactions to form C–C or C–N bonds. For example, coupling with aryl boronic acids yields biarylpyrimidine derivatives.

- Nucleophilic Substitution: React with amines or thiols under basic conditions to generate 2-substituted analogs.

- Computational Insights: Density Functional Theory (DFT) can predict activation barriers for these reactions, optimizing catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies can resolve contradictions in experimental data when using this compound in multi-step syntheses?

- Methodological Answer: Contradictions (e.g., inconsistent yields or byproducts) require systematic analysis:

- Reaction Monitoring: Use TLC or in-situ IR to identify intermediates and side reactions.

- Isolation and Characterization: Purify intermediates via column chromatography and characterize to confirm structures.

- Control Experiments: Test individual reaction steps (e.g., bromination vs. coupling) under varying conditions (temperature, solvent, catalyst loading).

- Peer Review: Cross-validate results with collaborators or computational models to identify procedural biases .

Q. How can computational chemistry methods predict the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Simulate binding to enzymes (e.g., kinases) using software like AutoDock or Schrödinger. Focus on the carboxylic acid’s ability to form hydrogen bonds with active sites.

- QSAR Modeling: Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity data to optimize lead compounds.

- MD Simulations: Study stability of ligand-protein complexes over nanoseconds to assess binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.